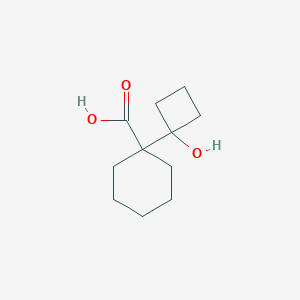
1-(1-Hydroxycyclobutyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxycyclobutyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to a cyclohexane ring, with a carboxylic acid functional group and a hydroxyl group on the cyclobutyl ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-(1-Hydroxycyclobutyl)cyclohexane-1-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
1-(1-Hydroxycyclobutyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like LiAlH₄. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Hydroxycyclobutyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of similar structures in biological systems.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxycyclobutyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(1-Hydroxycyclobutyl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
Cyclohexanecarboxylic acid: Lacks the cyclobutyl group and hydroxyl group, making it less complex.
Cyclobutanecarboxylic acid: Contains a cyclobutyl group but lacks the cyclohexane ring.
1-Cyclohexene-1-carboxylic acid: Contains a cyclohexene ring instead of a cyclohexane ring, leading to different chemical properties.
The uniqueness of this compound lies in its specific structure, which combines both cyclobutyl and cyclohexane rings with functional groups that enable diverse chemical reactions and applications.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(1-hydroxycyclobutyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O3/c12-9(13)10(5-2-1-3-6-10)11(14)7-4-8-11/h14H,1-8H2,(H,12,13) |
InChI Key |
BQGNMACCHWLGAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)C2(CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13277665.png)
![6-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B13277668.png)
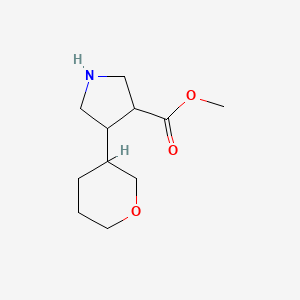
amine](/img/structure/B13277673.png)
![3-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13277681.png)
![4-Boc-8-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13277688.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid](/img/structure/B13277689.png)
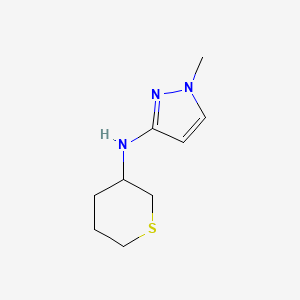
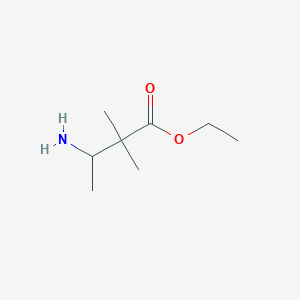
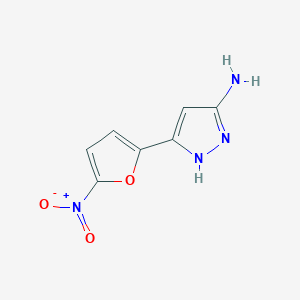

![5,6-Dimethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13277729.png)
![(Pentan-3-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13277740.png)

